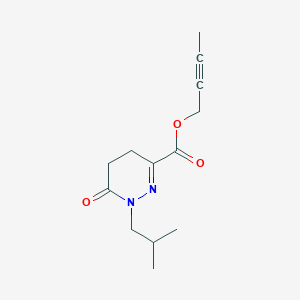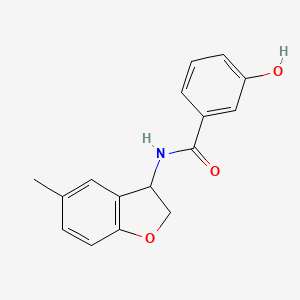![molecular formula C19H18N2O3 B7632677 (2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)
(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a derivative of acetamide, which has been extensively studied for its pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of pain and fever. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective properties. Furthermore, ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide has also been investigated for its potential use in cancer therapy, as it has been shown to have cytotoxic effects on cancer cells.
Wirkmechanismus
The mechanism of action of ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to have neuroprotective effects by modulating the activity of various neurotransmitters and protecting against oxidative stress. Additionally, it has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide in lab experiments is its high purity and yield. This makes it suitable for large-scale synthesis and allows for consistent results. Additionally, its potential therapeutic applications make it a promising candidate for further research. However, one limitation of using ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide in lab experiments is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Additionally, its potential use in cancer therapy should be further explored, as it has shown promising cytotoxic effects on cancer cells. Furthermore, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases, and further research in this area is warranted. Finally, the synthesis method of ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide should be optimized for improved yield and purity, which may facilitate its development as a therapeutic agent.
In conclusion, ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide is a chemical compound that has potential therapeutic applications in various scientific research studies. Its synthesis method has been optimized for high yield and purity, and its mechanism of action is believed to involve the inhibition of COX enzymes and modulation of neurotransmitter activity. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as neuroprotective and cytotoxic effects. Its potential use in cancer therapy and the treatment of neurodegenerative diseases should be further explored, and its synthesis method should be optimized for improved yield and purity.
Synthesemethoden
The synthesis of ((2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide involves the reaction of 2-methoxy-2-phenylacetic acid with 5-phenyl-2-oxazoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-methylmorpholine-N-oxide (NMO) to yield the desired product. This method has been optimized for high yield and purity, making it suitable for large-scale synthesis.
Eigenschaften
IUPAC Name |
(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-18(15-10-6-3-7-11-15)19(22)21-13-17-20-12-16(24-17)14-8-4-2-5-9-14/h2-12,18H,13H2,1H3,(H,21,22)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNTVYWLSEPLC-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NCC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)NCC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)

![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)
![4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
![2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7632657.png)

![N,1-dimethyl-5-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-4-carboxamide](/img/structure/B7632671.png)
![5-Bromo-4-methoxy-1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridin-2-one](/img/structure/B7632679.png)
![N-(cyclohexylmethyl)-1-[2-(1,3-dioxolan-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7632684.png)
![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)